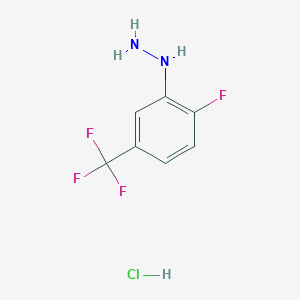
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with hydrazine in the presence of hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the reagents and controlling the reaction conditions .
化学反応の分析
Types of Reactions
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields azo compounds, while reduction results in amines .
科学的研究の応用
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
Some compounds similar to (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of fluorine and hydrazine functionalities, which confer distinct reactivity and potential for forming diverse chemical products .
生物活性
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, with the chemical formula C7H8ClF3N2, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethyl group, enhance its pharmacological properties and potential applications in various therapeutic areas.
The compound is characterized by:
- Molecular Weight : 196.6 g/mol
- CAS Number : 1092958-56-9
- IUPAC Name : (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine; hydrochloride
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been noted for its capability to act as an enzyme inhibitor, particularly in the context of cancer and fungal infections. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on various enzymes:
- Hsp90 Inhibition : It has been studied as a selective inhibitor of Hsp90, a chaperone protein involved in the maturation of many oncogenic proteins. The compound demonstrated significant selectivity and potency in inhibiting Hsp90 activity, which is crucial for cancer cell proliferation .
Antifungal Properties
In studies assessing antifungal activity, this compound showed promising results against pathogenic fungi:
- Minimum Inhibitory Concentration (MIC) : The compound was effective at low concentrations, with MIC values indicating strong antifungal properties against various strains .
Study 1: Hsp90 Inhibition
A study investigated the efficacy of this compound as an Hsp90 inhibitor. The results highlighted its ability to reduce tumor growth in xenograft models significantly. The compound's IC50 values were found to be in the low micromolar range, indicating high potency .
Study 2: Antifungal Activity
Another study explored the antifungal potential of this compound against Candida species. The results showed that it inhibited fungal growth effectively at concentrations below 12.5 µM, suggesting a favorable therapeutic index for further development in antifungal therapies .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Hsp90 IC50 (µM) | Antifungal MIC (µM) |
|---|---|---|
| This compound | 0.25 | <12.5 |
| (2-Fluoro-4-methylphenyl)hydrazine hydrochloride | 0.35 | <15 |
| (5-Fluoro-2-methylphenyl)hydrazine hydrochloride | 0.45 | <20 |
特性
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCTQRDIMYXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















